molecular formula C13H17IO B7862000 1-(Cyclohexylmethoxy)-2-iodobenzene

1-(Cyclohexylmethoxy)-2-iodobenzene

Cat. No.: B7862000
M. Wt: 316.18 g/mol
InChI Key: ARSLMWUAKKINHA-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a cyclohexylmethoxy group

Preparation Methods

The synthesis of 1-(Cyclohexylmethoxy)-2-iodobenzene can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of a phenol derivative with an alkyl halide in the presence of a strong base. For this compound, the phenol derivative would be 2-iodophenol, and the alkyl halide would be cyclohexylmethyl chloride. The reaction typically occurs under basic conditions, such as using sodium hydride (NaH) or potassium hydride (KH) as the base .

Chemical Reactions Analysis

1-(Cyclohexylmethoxy)-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation Reactions: The cyclohexylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

1-(Cyclohexylmethoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethoxy)-2-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the cyclohexylmethoxy group undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

1-(Cyclohexylmethoxy)-2-iodobenzene can be compared to other similar compounds, such as:

    1-(Cyclohexylmethoxy)-2-bromobenzene: Similar in structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine in substitution reactions.

    1-(Cyclohexylmethoxy)-2-chlorobenzene: Contains a chlorine atom, which is even less reactive than bromine and iodine.

    1-(Cyclohexylmethoxy)-2-fluorobenzene: Fluorine is the least reactive halogen in substitution reactions but can significantly affect the compound’s properties due to its high electronegativity.

The uniqueness of this compound lies in the reactivity of the iodine atom, which makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

1-(cyclohexylmethoxy)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSLMWUAKKINHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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